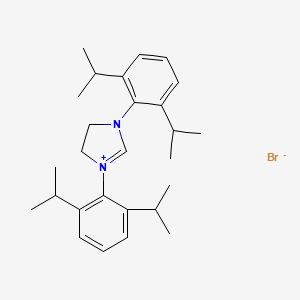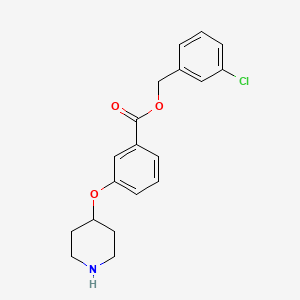
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate is a chemical compound that features a combination of a chlorophenyl group, a piperidine ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate typically involves the reaction of 3-chlorobenzyl alcohol with 3-piperidin-4-yloxybenzoic acid. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions usually include refluxing the mixture in an appropriate solvent like dichloromethane (DCM) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, would be essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate can undergo various chemical reactions, including:
Oxidation: The chlorophenyl group can be oxidized to form corresponding chlorobenzoic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: 3-Chlorobenzoic acid derivatives.
Reduction: (3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain receptors. The ester linkage allows for hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate
- (3-Fluorophenyl)methyl 3-piperidin-4-yloxybenzoate
- (3-Bromophenyl)methyl 3-piperidin-4-yloxybenzoate
Uniqueness
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.
Propiedades
Fórmula molecular |
C19H20ClNO3 |
|---|---|
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
(3-chlorophenyl)methyl 3-piperidin-4-yloxybenzoate |
InChI |
InChI=1S/C19H20ClNO3/c20-16-5-1-3-14(11-16)13-23-19(22)15-4-2-6-18(12-15)24-17-7-9-21-10-8-17/h1-6,11-12,17,21H,7-10,13H2 |
Clave InChI |
YVMFIOWBWUSEAY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC2=CC=CC(=C2)C(=O)OCC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


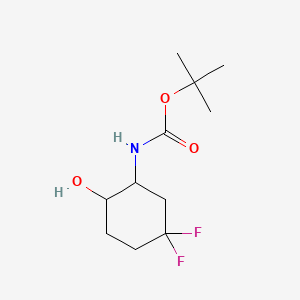
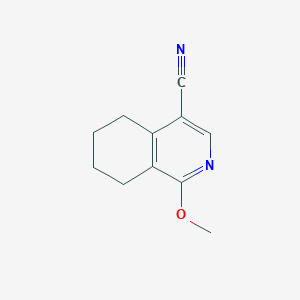
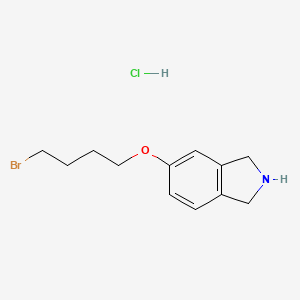
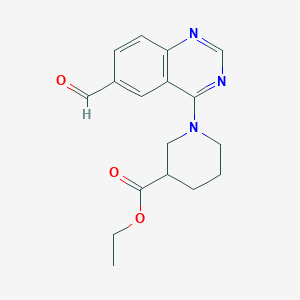
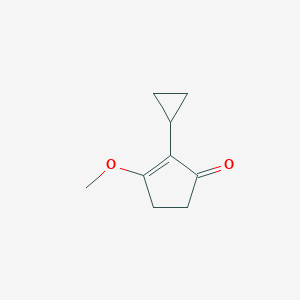
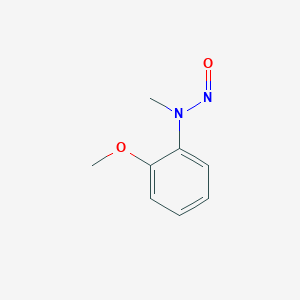
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
![N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine](/img/structure/B13888466.png)
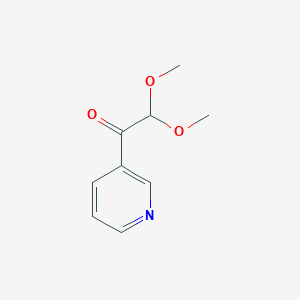


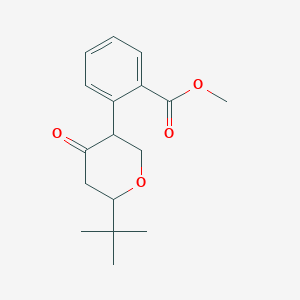
![1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine](/img/structure/B13888486.png)
